molecular formula C17H19N3O3S B572372 Omeprazole 13CD3 CAS No. 1261395-28-1

Omeprazole 13CD3

Cat. No.: B572372
CAS No.: 1261395-28-1
M. Wt: 349.428
InChI Key: SUBDBMMJDZJVOS-LBDFIVMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omeprazole 13CD3 is a labeled version of omeprazole, a proton pump inhibitor used primarily to treat acid-related gastrointestinal disorders. The labeling involves the incorporation of carbon-13 and deuterium isotopes, which makes it useful for various scientific studies, including pharmacokinetic and metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Omeprazole 13CD3 involves the incorporation of carbon-13 and deuterium into the omeprazole molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Omeprazole 13CD3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Omeprazole 13CD3 has a wide range of scientific research applications:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of omeprazole in the body.

    Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.

    Drug Interaction Studies: Used to study interactions with other drugs and their effects on omeprazole metabolism.

    Biological Research: Investigates the effects of omeprazole on various biological systems, including its role as a proton pump inhibitor.

    Industrial Applications: Used in the development and quality control of omeprazole formulations.

Mechanism of Action

Omeprazole 13CD3 exerts its effects by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, located on the parietal cells of the stomach. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The labeled isotopes allow for detailed studies of the drug’s interaction with the proton pump and its metabolic fate in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Omeprazole 13CD3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with the unlabeled compound. This makes it particularly valuable in research settings where precise tracking of the compound is required .

Biological Activity

Omeprazole 13CD3 is a stable isotope-labeled derivative of omeprazole, primarily used in pharmacological research to trace metabolic pathways and understand the biological activity of proton pump inhibitors (PPIs). This article delves into the biological activity, mechanisms of action, and therapeutic effects of this compound, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its stable isotopic labeling, which facilitates tracking in metabolic studies. The molecular formula is C17H19N3O5SC_{17}H_{19}N_{3}O_{5}S with specific isotopic labels that enhance its utility in pharmacokinetic studies. As a metabolite of omeprazole, it retains biological activity associated with the inhibition of gastric acid secretion and provides insights into drug interactions and efficacy in clinical settings .

The primary mechanism of action for this compound involves the inhibition of the H+^+/K+^+-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. The following table summarizes the mechanisms reported in various studies:

MechanismClinical Studies (%)Nonclinical Studies (%)
Proton Pump Inhibition52.660
Acid and pH Control26.327.2
CYP2C19 and CYP3A4 Enzyme Inhibition10.514.3
Activation of Aryl Hydrocarbon Receptor (AhR)-18.2
Inhibition of Interleukin-8 (IL-8)-9.1

These mechanisms highlight the multifaceted roles of this compound in both clinical and nonclinical settings, emphasizing its importance in gastroprotection and metabolic regulation .

Gastroprotective Effect

Omeprazole exhibits significant gastroprotective properties attributed to its ability to block proton pumps in gastric cells. Clinical studies have demonstrated that doses ranging from 5 to 40 mg/kg effectively increase prostaglandin levels, enhance mucosal defense mechanisms, and reduce oxidative stress markers. The following table outlines the gastroprotective mechanisms associated with Omeprazole:

MechanismEffect
HSP70 ActivationIncreases stress response
TGF-β ActivationEnhances mucosal healing
Prostaglandin SynthesisPromotes gastric mucosal protection
ROS ReductionDecreases oxidative damage

These findings suggest that Omeprazole not only reduces acid secretion but also plays a protective role against gastric injury by modulating various biochemical pathways .

Case Studies

  • Case Study on Metabolic Pathways : A study involving healthy volunteers administered this compound to trace its metabolic pathways using mass spectrometry. Results indicated that the labeled compound was effectively absorbed and metabolized, providing insights into its pharmacokinetics and interactions with cytochrome P450 enzymes.
  • Clinical Efficacy in GERD : Clinical trials assessing the efficacy of Omeprazole in patients with gastroesophageal reflux disease (GERD) showed significant symptom relief and healing of esophageal mucosa after treatment with both standard omeprazole and its isotope-labeled variant.

Toxicogenetic Effects

Research on the toxicogenetic effects of Omeprazole indicates potential oxidative risks due to reactive oxygen species (ROS) formation. The following table summarizes findings from various studies:

Toxicogenetic ParameterClinical (%)Nonclinical (%)
Mutagenicity5.3-
ROS Induction89.563.6
CytotoxicityOxidation of thiols: 50.5%
Interaction with cysteine residues: 49.5%
-

These results underscore the need for further investigation into the long-term safety profile of Omeprazole, particularly concerning oxidative stress and potential mutagenic effects .

Q & A

Basic Research Questions

Q. How is Omeprazole 13CD3 synthesized and characterized for use as an internal standard in pharmacokinetic studies?

this compound is synthesized by substituting three hydrogen atoms in the benzimidazole ring with deuterium (D) and one carbon with 13C, ensuring isotopic purity ≥98% (atom% D). Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to verify isotopic enrichment. This process ensures minimal interference from endogenous compounds in biological matrices .

Q. What validated analytical methods are recommended for quantifying this compound in plasma or tissue samples?

LC-MS/MS with electrospray ionization (ESI) is the gold standard. A typical method uses a C18 column, gradient elution with methanol/ammonium formate buffer, and multiple reaction monitoring (MRM) transitions (e.g., m/z 346.1→198.1 for this compound). Validation parameters include linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) .

Q. How do pharmacopeial standards (e.g., European Pharmacopoeia) guide purity assessment of this compound?

The European Pharmacopoeia specifies chromatographic methods (HPLC/UV) to detect impurities like omeprazole sulfone and desmethoxy derivatives. For this compound, reversed-phase HPLC with a mobile phase of phosphate buffer (pH 7.0) and acetonitrile (65:35) is used, with a detection limit of 0.1% for related substances .

Advanced Research Questions

Q. How can researchers optimize separation of this compound from structurally similar metabolites in complex matrices?

A face-centered central composite design (FCCD) optimizes capillary zone electrophoresis (CZE) parameters: background electrolyte (BGE) pH (8.5–9.5), voltage (20–30 kV), and buffer concentration (50–100 mM). Resolution >1.5 between this compound and sulfone derivatives is achievable by balancing migration time and peak symmetry .

Q. What strategies mitigate matrix effects (e.g., hemolysis, lipidemia) when using this compound in LC-MS/MS assays?

Matrix effects are minimized via:

  • Post-column infusion studies to identify ion suppression zones.
  • Stable isotope dilution (e.g., this compound as an internal standard).
  • Sample pre-treatment with protein precipitation (acetonitrile) followed by phospholipid removal cartridges. Interference from hemolyzed samples (0.89% interference) and lipemic matrices (0.03%) can be statistically controlled using ANOVA-based outlier detection .

Q. How are degradation pathways of this compound elucidated under preformulation stress conditions?

Forced degradation studies under acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions reveal major degradation products. LC-MS/MS and high-resolution mass spectrometry (HRMS) identify sulfoxides and sulfones, while Arrhenius kinetics predict shelf-life at 25°C. Stability-indicating methods must achieve resolution >2.0 between parent and degradation peaks .

Q. What are the challenges in quantifying elemental impurities (e.g., Pd, Ni) in this compound synthesized via metal-catalyzed deuterium exchange?

Inductively coupled plasma-mass spectrometry (ICP-MS) detects trace metals (limit of quantification: 0.01 ppm). Validation requires spike-recovery experiments (90–110%) and cross-validation with microwave digestion protocols. Residual palladium from catalytic deuteration is a critical parameter per ICH Q3D .

Q. Methodological Resources

  • Data Analysis : Use Compound Discoverer 3.0 for non-targeted metabolomics workflows. Create a dedicated "Omeprazole Study" folder structure with subdirectories for raw LC-MS data, processed spectra, and impurity profiles .
  • Regulatory Compliance : Follow FDA and EMA guidelines for bioanalytical method validation (e.g., selectivity, carryover <20% of LLOQ) when submitting data for generic drug approvals .

Properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDBMMJDZJVOS-LBDFIVMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261395-28-1
Record name 1261395-28-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
Omeprazole 13CD3
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
Omeprazole 13CD3
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
Omeprazole 13CD3
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
Omeprazole 13CD3
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
Omeprazole 13CD3
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
Omeprazole 13CD3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.